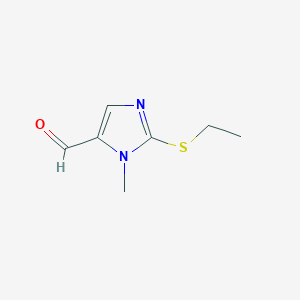

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

Übersicht

Beschreibung

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound containing an imidazole ring substituted with an ethylsulfanyl group and a formyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal, ammonia, and formaldehyde.

Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.

Formylation: The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group and the formyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Methylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

- 2-(Ethylsulfanyl)-1H-imidazole-5-carbaldehyde

- 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-4-carbaldehyde

Uniqueness

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the ethylsulfanyl and formyl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant data and research findings.

Structural Characteristics

The compound features an imidazole ring and an ethylsulfanyl group, contributing to its unique chemical properties. The imidazole ring is a five-membered heterocyclic structure that is known for its biological relevance, particularly in pharmacology. The presence of the ethylsulfanyl moiety enhances the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Effective |

| Bacillus subtilis | Effective |

Antioxidant Properties

The compound has also been characterized by its antioxidant activity , which is crucial for combating oxidative stress in biological systems. It has been reported to scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . Similar compounds have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Case Studies and Research Findings

The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that:

- Binding Affinity : The compound may interact with multiple biological targets, including enzymes and receptors involved in critical cellular processes.

- Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Membrane Disruption : Antimicrobial action may involve compromising bacterial cell membrane integrity.

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAYYYSBZJAEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376889 | |

| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191411-48-0 | |

| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.